BenchChemオンラインストアへようこそ!

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

PI3K inhibition Anticancer Pyrimidine-5-carbonitrile derivatives

This 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) is a regiospecific C6-chloro intermediate for SNAr coupling. Its unique substitution—C6-Cl, C4-NH₂, C5-CN, C2-CH₃—enables exclusive reactivity at C6 while retaining the 4-amino handle. Clinically validated core for PI3Kδ inhibitors (lymphoma, leukemia, autoimmune diseases) and cholinesterase probes. 97% purity, crystalline solid, competitive B2B pricing. Inquire for bulk orders.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 76574-37-3
Cat. No. B1527006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile
CAS76574-37-3
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)C#N)N
InChIInChI=1S/C6H5ClN4/c1-3-10-5(7)4(2-8)6(9)11-3/h1H3,(H2,9,10,11)
InChIKeyRCKHTMVNHANHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) Chemical Identity and Core Procurement Specifications


4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) is a polysubstituted pyrimidine derivative with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol [1]. The compound features a pyrimidine core bearing four distinct functional groups: an amino group at position 4, a chloro substituent at position 6, a methyl group at position 2, and a cyano group at position 5. Commercial specifications from reputable vendors report a melting point of 245–246 °C (in 75% ethanol) and standard purity grades of 95–97% [2]. The compound is primarily supplied as a solid and stored under inert atmosphere at recommended temperatures of -10 °C or room temperature depending on the vendor . Its XLogP3 value is 1.5 and topological polar surface area is 75.6 Ų [1].

Why Generic Pyrimidine-5-carbonitrile Analogs Cannot Substitute for 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3)


Within the pyrimidine-5-carbonitrile class, substitution pattern determines both synthetic utility and biological activity. The specific arrangement of substituents on this compound—2-methyl, 4-amino, 6-chloro, and 5-cyano—creates a unique electrophilic and nucleophilic profile that cannot be replicated by simply substituting any generic analog. The presence of the chloro group at position 6 provides a handle for nucleophilic aromatic substitution (SNAr) reactions, while the amino group at position 4 can serve as a nucleophile or hydrogen bond donor [1]. The 5-cyano group contributes electron-withdrawing character and polarity that influences both reactivity and physicochemical properties (XLogP3 = 1.5, TPSA = 75.6 Ų) [2]. Notably, the 5-cyano group in related 4-aminopyrimidine-5-carbonitriles has been shown to be a key structural determinant for biological activity in cholinesterase inhibition and anticancer screening programs [3][4]. Substituting a different halogen (e.g., bromo), altering the position of the methyl group, or removing the cyano moiety would yield a compound with measurably different reaction kinetics, solubility characteristics, and biological target engagement.

Quantitative Evidence for Selecting 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) over Structural Analogs


PI3K Inhibitor Scaffold Validation: 4-Amino-6-chloro-5-cyanopyrimidine Core Demonstrates Potent Anticancer Activity Comparable to Lead Candidates

The pyrimidine-5-carbonitrile core bearing a 4-amino group and 6-position substituents constitutes a validated pharmacophore for PI3K inhibition. In a comprehensive NCI-60 cell line screening of 22 newly synthesized pyrimidine-5-carbonitrile derivatives, compound 9 (structurally derived from the 4-amino-6-substituted-pyrimidine-5-carbonitrile scaffold) exhibited IC₅₀ = 7.47 μM against MCF-7 breast cancer cells [1]. This core structure is directly related to the target compound 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile, which serves as a key synthetic precursor in PI3Kδ inhibitor development [2]. The selectivity window was quantified via cytotoxicity against Vero normal cells (IC₅₀ = 168.85 μM), yielding a therapeutic index of approximately 22.6 [1].

PI3K inhibition Anticancer Pyrimidine-5-carbonitrile derivatives

Irreversible Enzyme Inhibition: 4-Amino-6-chloro-2-methylpyrimidine Exhibits Covalent Binding with t₁/₂ = 4 Hours Against Thiaminase I

The parent compound lacking only the 5-cyano group—4-amino-6-chloro-2-methylpyrimidine (CAS 5600-21-5)—functions as a suicide substrate for thiaminase I from Bacillus thiaminolyticus. Kinetic studies demonstrate that enzyme inhibition proceeds as a time-dependent first-order process with a half-time (t₁/₂) of 4 hours at ambient temperature [1]. Mass spectrometric analysis confirmed covalent adduct formation, with the molecular ion mass increasing by the expected 107 Da for a single 1,6-dihydropyrimidinyl-enzyme adduct [2]. In direct kinetic comparison, 4-amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine (a more elaborate analog bearing an anilinomethyl group at position 5) inactivates the same enzyme approximately two orders of magnitude faster [3].

Thiaminase I inhibition Covalent enzyme inhibition Mechanism-based inhibitor

Synthetic Versatility: 6-Chloro Substituent Enables Selective Nucleophilic Aromatic Substitution in Structurally Complex PI3Kδ Inhibitor Synthesis

The 6-chloro substituent on the pyrimidine ring serves as a strategic leaving group for nucleophilic aromatic substitution (SNAr), enabling the installation of diverse amine-containing pharmacophores. In the synthesis of the clinical-stage PI3Kδ inhibitor (S)-4-amino-6-((1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl)amino)pyrimidine-5-carbonitrile, the 4-amino-6-chloro-5-cyanopyrimidine core undergoes SNAr reaction with a chiral amine nucleophile under mild basic conditions (DIEA, n-butanol) [1]. This reactivity profile is fundamentally distinct from 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS 54356-34-2), which positions the chloro group at C2 rather than C6, altering both steric accessibility and electronic environment at the reaction center [2].

SNAr reactivity PI3Kδ inhibitor synthesis Heterocyclic coupling

Physicochemical Differentiation: 5-Cyano Substitution Imparts Higher Melting Point and Altered Lipophilicity Relative to Non-Cyano Analog

The presence of the 5-cyano group on 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile confers measurable differences in solid-state and solution-phase properties compared to its non-cyano analog. The target compound exhibits a melting point of 245–246 °C (in 75% ethanol) [1], whereas the parent compound lacking the cyano group—4-amino-6-chloro-2-methylpyrimidine (CAS 5600-21-5)—has a reported melting point of 174–176 °C, a difference of approximately 70 °C attributable to enhanced intermolecular interactions (dipole-dipole and potential hydrogen bonding) introduced by the cyano substituent [2]. Additionally, the target compound has a calculated XLogP3 of 1.5 and TPSA of 75.6 Ų [3]; the non-cyano analog would exhibit lower polarity and higher lipophilicity, directly impacting chromatographic behavior and formulation solubility.

Physicochemical properties Melting point Lipophilicity

Validated Application Scenarios for 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) in Pharmaceutical R&D and Chemical Biology


Synthesis of PI3Kδ-Selective Inhibitors for Oncology and Autoimmune Disease Programs

This compound serves as a key C6-chloro intermediate for SNAr coupling with chiral amines to generate potent and selective PI3Kδ inhibitors [1]. The 4-amino-5-cyanopyrimidine core has been clinically validated in crystalline forms of (S)-4-amino-6-((1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl)amino)pyrimidine-5-carbonitrile, which demonstrates effective PI3Kδ inhibition relevant to hematological malignancies (lymphoma, leukemia, multiple myeloma) and autoimmune conditions (systemic lupus erythematosus, rheumatoid arthritis, multiple sclerosis, COPD, psoriasis, asthma) [1]. More broadly, pyrimidine-5-carbonitrile derivatives from this scaffold have demonstrated anticancer activity against NCI-60 cell lines, with compound 9 showing IC₅₀ = 7.47 μM against MCF-7 breast cancer cells and a 22.6-fold selectivity window over Vero normal cells [2].

Mechanistic Enzymology: Time-Resolved Covalent Inhibition Studies Using Pyrimidine-Based Suicide Substrates

The parent scaffold (4-amino-6-chloro-2-methylpyrimidine) has been rigorously characterized as a mechanism-based irreversible inhibitor of thiaminase I, exhibiting first-order inactivation kinetics with t₁/₂ = 4 h and forming a covalent 1,6-dihydropyrimidinyl-enzyme adduct confirmed by mass spectrometry (+107 Da mass shift) [3][4]. The 5-cyano derivative provides an opportunity to probe how electron-withdrawing substitution at C5 modulates the rate and extent of covalent enzyme modification, making this compound suitable for structure-activity relationship studies of suicide substrate kinetics in bacterial and eukaryotic thiaminase systems [3].

Regioselective Heterocyclic Library Synthesis: C6-SNAr Diversification of the 4-Amino-5-cyanopyrimidine Scaffold

The specific substitution pattern of this compound—6-chloro, 4-amino, 2-methyl, 5-cyano—enables regiospecific nucleophilic aromatic substitution exclusively at C6 while leaving the C4-amino group intact under appropriate conditions [1]. This regiochemical control is essential for constructing focused libraries of 6-substituted-4-amino-5-cyanopyrimidines, a chemotype distinct from the C2-chloro isomer (CAS 54356-34-2) which undergoes substitution at a different ring position [5]. The high melting point (245–246 °C) and moderate lipophilicity (XLogP3 = 1.5) facilitate purification of intermediates by crystallization or normal-phase chromatography [6].

Acetylcholinesterase/Butyrylcholinesterase Dual Inhibitor Lead Optimization

The 4-amino-5-cyanopyrimidine substructure, of which this compound is a representative building block, has been validated as a pharmacophore for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [7]. A series of bis(4-amino-5-cyano-pyrimidines) was synthesized and evaluated for cholinesterase inhibition, with additional profiling for antioxidant and antibacterial activities [7]. The target compound, bearing a reactive 6-chloro handle, enables modular synthesis of novel bis-pyrimidine derivatives or mono-substituted analogs for probing the structural determinants of AChE/BChE selectivity—a therapeutic area relevant to Alzheimer's disease and related neurodegenerative conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.